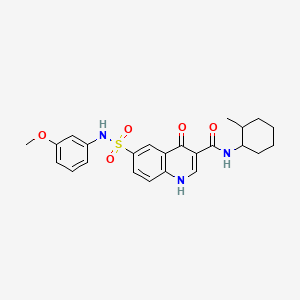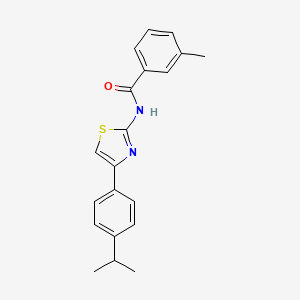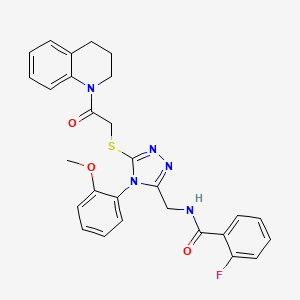![molecular formula C16H21NO3 B2857590 N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide CAS No. 2411246-14-3](/img/structure/B2857590.png)
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CR8 is a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and have been implicated in the development of cancer and other diseases.
作用機序
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide exerts its effects by inhibiting CDKs, which are key regulators of the cell cycle. CDKs are involved in the phosphorylation of various proteins that are required for cell division. By inhibiting CDKs, this compound prevents the proliferation of cancer cells and induces cell death. In addition, this compound has been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 (GSK3), which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes for the metastasis of cancer. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage.
実験室実験の利点と制限
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of results. In addition, the optimal concentration of this compound for different cell types and experimental conditions needs to be determined.
将来の方向性
There are several future directions for the study of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide. One potential application is in combination therapy with other anti-cancer drugs. This compound has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and doxorubicin. Another potential application is in the treatment of inflammatory diseases. This compound has been shown to have anti-inflammatory effects, and further studies are needed to determine its potential as a therapeutic agent for these diseases. Finally, the development of more potent and selective CDK inhibitors, such as this compound, is an active area of research.
合成法
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained by purification using column chromatography. The detailed synthesis method has been described in several research articles.
科学的研究の応用
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in preclinical models of various types of cancer, including breast cancer, lung cancer, and leukemia. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects and has been tested in animal models of inflammatory diseases.
特性
IUPAC Name |
N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-16(18)17-11-12-8-9-14(19-2)10-15(12)20-13-6-4-5-7-13/h3,8-10,13H,1,4-7,11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXPEYOGRKQBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C=C)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857513.png)


![N-isopropyl-3-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2857520.png)


![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)
![N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2857524.png)

![N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2857526.png)
![ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)
![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2857530.png)